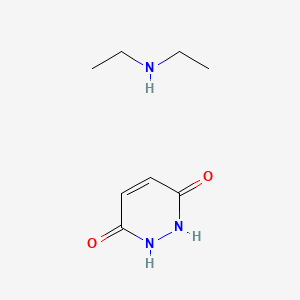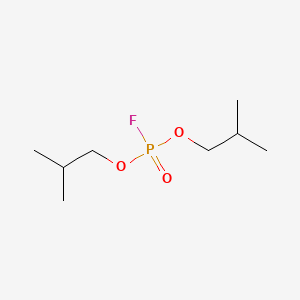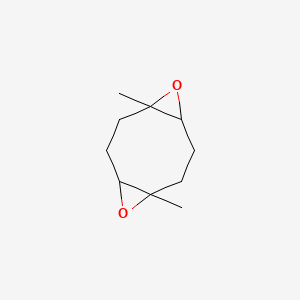
1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 289-242-8, also known as 2,2,4-trimethylpentane, is a chemical compound that belongs to the class of alkanes. It is a branched-chain alkane with the molecular formula C8H18. This compound is commonly used as a reference standard in the octane rating scale for fuels, particularly gasoline. Its high octane number makes it an important component in the formulation of high-performance fuels.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-trimethylpentane can be synthesized through various methods, including the catalytic hydrogenation of isooctene. The reaction typically involves the use of a metal catalyst such as platinum or palladium under high pressure and temperature conditions. Another method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst like sulfuric acid or hydrofluoric acid.
Industrial Production Methods
In industrial settings, 2,2,4-trimethylpentane is produced primarily through the alkylation process. This process involves the reaction of isobutane with isobutylene in the presence of an acid catalyst. The reaction is carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethylpentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Substitution: It can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reaction typically occurs under acidic or basic conditions.
Substitution: Halogenation reactions often use halogen gases like chlorine or bromine, and the reaction is usually initiated by ultraviolet light or heat.
Major Products Formed
Oxidation: The major products are carbon dioxide and water.
Substitution: The major products are halogenated derivatives of 2,2,4-trimethylpentane, such as 2-chloro-2,4,4-trimethylpentane.
Scientific Research Applications
2,2,4-trimethylpentane has several scientific research applications, including:
Chemistry: It is used as a reference standard in the determination of octane ratings for fuels.
Biology: It is used as a solvent in various biological assays and experiments.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: It is used as a component in high-performance fuels and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 2,2,4-trimethylpentane primarily involves its role as a fuel component. It enhances the combustion efficiency of gasoline by increasing the octane rating, which helps prevent engine knocking. The molecular structure of 2,2,4-trimethylpentane allows it to burn more smoothly and efficiently in internal combustion engines, leading to better engine performance and reduced emissions.
Comparison with Similar Compounds
Similar Compounds
n-Octane: A straight-chain alkane with the same molecular formula (C8H18) but different structural arrangement.
Isooctane: Another branched-chain alkane with a similar structure but different branching pattern.
Uniqueness
2,2,4-trimethylpentane is unique due to its high octane rating, which makes it an ideal reference standard for fuel performance. Its branched structure contributes to its stability and resistance to knocking, setting it apart from other alkanes with similar molecular formulas.
Properties
CAS No. |
86555-58-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1,6-dimethyl-5,10-dioxatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C10H16O2/c1-9-5-3-8-10(2,12-8)6-4-7(9)11-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
FGJCSCMULIGNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(O3)(CCC1O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


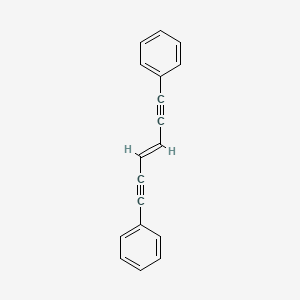

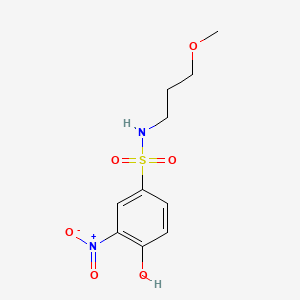


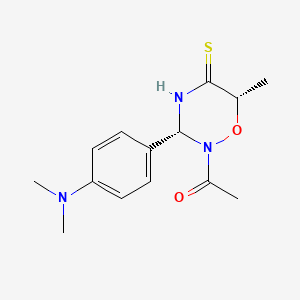
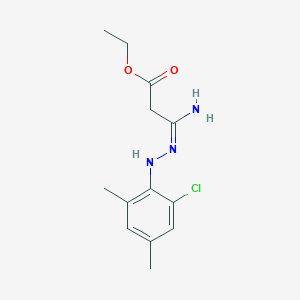

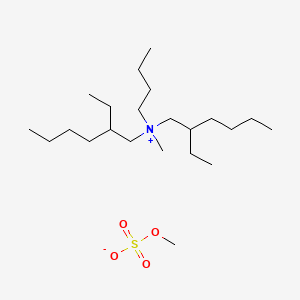
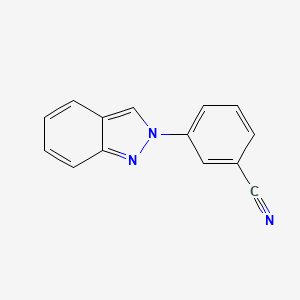
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)

